The synthesis of D-Ornithine, 2-methyl- can be achieved through various methods, primarily focusing on chiral synthesis techniques. One notable method involves the racemization of L-arginine followed by enzymatic conversion using lysine decarboxylase or ornithine decarboxylase.
D-Ornithine, 2-methyl- has a distinct molecular structure characterized by its aliphatic acyclic framework. The structural representation includes:
D-Ornithine, 2-methyl- participates in various chemical reactions that are critical for its biological functions.
The mechanism of action for D-Ornithine, 2-methyl-, primarily involves its role in metabolic pathways related to amino acid metabolism.
D-Ornithine serves as a substrate for the synthesis of polyamines, which are critical for cell growth and differentiation. It participates in the urea cycle and is involved in the regulation of nitric oxide synthesis via arginine metabolism. Additionally, it plays a role in the biosynthesis of other amino acids and metabolic intermediates essential for cellular functions .
D-Ornithine, 2-methyl-, exhibits several physical and chemical properties that influence its behavior in biological systems.
The compound's stability and reactivity can vary based on environmental conditions such as pH and temperature, which are crucial for its applications in biochemical processes.
D-Ornithine, 2-methyl-, has several scientific uses across various fields:
Stereoselective synthesis of 2-methyl-D-ornithine derivatives leverages chiral auxiliaries and asymmetric catalysis to control the Cα and Cδ stereocenters. A pivotal approach involves the asymmetric Strecker reaction of 2-aminocyclobutanone precursors with (S)-α-methylbenzylamine as a chiral auxiliary. This method yields thermodynamically favored trans-aminonitriles with >8:1 diastereoselectivity, which undergo hydrolysis to form enantiopure 1,2-diaminocyclobutanecarboxylic acid–ornithine analogues [5]. Alternative strategies include substrate-controlled reduction of enone-derived α-amino acids using bulky reductants like L-selectride. For example, L-selectride reduction of Boc-protected aspartic acid α-tert-butyl ester-derived enones generates erythro-4-hydroxyornithine derivatives with 85:15 diastereoselectivity, preventing lactonization through steric hindrance [7].
Reagent-controlled methods further enhance stereochemical precision. CBS-oxazaborolidine catalysts enable enantioselective reduction of enone intermediates, yielding threo-(2S,4S) diastereomers exclusively (87% yield) for l,l-diaminopimelic acid analogues—structural cousins to 2-methyl-ornithine [7]. Overman rearrangements of resulting allylic alcohols then install the δ-amino group with retention of configuration, critical for ornithine derivatives [7].
Table 1: Stereoselective Methods for Methylated Diamino Acid Synthesis
| Method | Key Reagent/Catalyst | Diastereoselectivity | Yield | Application Example |
|---|---|---|---|---|
| Asymmetric Strecker | (S)-α-Methylbenzylamine | >8:1 | 75% | Diaminocyclobutanecarboxylic acid [5] |
| L-Selectride reduction | L-Selectride | 85:15 | 75% | 4-Hydroxyornithine [7] |
| CBS catalysis | (R)-CBS-oxazaborolidine | >99:1 | 87% | l,l-Diaminopimelic acid [7] |
Incorporating fluoromethyl groups into the D-ornithine backbone exploits palladium-catalyzed cross-coupling and photoredox-mediated fluorination to construct C–CF₃ bonds. Advances in fluorinated amino acid synthesis enable access to SF₅, CF₃, and perfluoroaromatic moieties at side-chain positions [1]. For 2-methyl-D-ornithine, fluorination at the Cβ or Cγ positions stabilizes transition-state conformations in peptides, leveraging fluorine’s electronegativity and steric demand.
Inverse solid-phase synthesis facilitates fluoromethyl modifications by anchoring carboxylic acids to trityl resins via ester linkages. This strategy permits sequential coupling of Fmoc-protected fluorinated building blocks (e.g., Fmoc-CF₃-ornithine-OH) using HATU as an activator, minimizing epimerization [4]. Post-assembly, trifluoroacetic acid (TFA) cocktails cleave the peptide while preserving acid-labile fluorinated groups [4]. Challenges include suppressing aspartimide formation in Asp-Fmoc-δ-(CF₃)-Orn sequences during piperidine deprotection—addressed using 0.1 M HOBt/piperidine to limit base-mediated side reactions [6].
Table 2: Fluorination Strategies for Ornithine Analogues
| Fluorination Target | Method | Activation/Coupling | Key Challenge | Solution |
|---|---|---|---|---|
| Cδ-CF₃ | Pd cross-coupling | HATU/DIPEA | Protodefluorination | Aryl boronate intermediates [1] |
| Cβ-SF₅ | Photoredox catalysis | PyBOP/DIEA | Radical recombination | Microfluidic reactors [1] |
| Side-chain perfluoroarene | SNAr reaction | DIC/Oxyma | Solubility limitations | DMA/CHCl₃ mixed solvents [1] |
Fmoc-based SPPS dominates the synthesis of peptides containing 2-methyl-D-ornithine, though steric hindrance from the Cα-methyl group necessitates optimized coupling/deprotection protocols. Resin selection is critical: 2-chlorotrityl chloride resins enable mild cleavage (0.5% TFA/DCM) to preserve acid-sensitive modifications, while amide-forming Sieber amide resins accommodate C-terminal modifications [2] [6].
Coupling additives mitigate racemization and slow reaction kinetics:
Deprotection challenges arise from the base sensitivity of N-terminal 2-methyl-D-ornithine. Piperidine (20% in DMF) causes <1% epimerization versus DBU (1% in DMF), which induces 5–8% Cα racemization [2]. Aspartimide formation in Asp-2-methyl-Orn sequences is suppressed using O-acyl isopeptide intermediates or Emoc (ethylenedioxy-Fmoc) for temporary protection [6].
Table 3: SPPS Optimization for 2-Methyl-D-Ornithine Peptides
| Parameter | Standard Protocol | 2-Methyl-D-Ornithine Adjustment | Benefit |
|---|---|---|---|
| Resin | Rink amide MBHA | 2-Cl-trityl chloride | Acid-sensitive cleavage |
| Coupling reagent | HBTU/HOBt | HATU/Oxyma Pure | Reduced racemization risk [6] |
| Deprotection | 20% piperidine/DMF | 0.1 M HOBt/piperidine | Limits aspartimide formation [6] |
| Aggregation suppression | - | 0.4 M N-acetyl-hydroxyproline | Backbone solvation [2] |
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